molecular formula C16H20N2O2 B2451764 (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide CAS No. 1356809-87-4

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Cat. No. B2451764
CAS RN: 1356809-87-4
M. Wt: 272.348
InChI Key: HJMFXOGNPKARRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide, also known as DM-CAP-ON, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Phase I and Pharmacokinetic Study of TZT-1027

TZT-1027 is a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly through the binding to tubulins. A phase I study assessed dose-limiting toxicities (DLT), determined the maximum tolerated dose, and studied the pharmacokinetics of TZT-1027 when given intravenously to patients with advanced solid tumors. This study found that the DLT of TZT-1027 was neutropenia and infusion arm pain, recommending a dose for phase II studies. Phase II studies focusing on TZT-1027's efficacy in cancer treatment have recently started (de Jonge et al., 2005).

Scintigraphic Detection of Melanoma Metastases

Radiolabeled benzamide, including iodine-123-(S)-IBZM, a benzamide derivative, is employed for imaging neuropsychiatric disorders and has been experimentally used for melanoma imaging due to the ectodermic origin of melanocytes. This study demonstrated the efficacy of radiolabeled benzamide in detecting melanoma metastases, suggesting its potential as a diagnostic tool for melanoma (Maffioli et al., 1994).

Metabolism and Hemoglobin Adduct Formation of Acrylamide

This research evaluated the metabolism of acrylamide (AM) in humans following oral administration and compared hemoglobin adduct formation on oral and dermal administration. It found that humans metabolize AM via glycidamide to a lesser extent than rodents, providing insights into the metabolic pathways of acrylamide and its potential health implications (Fennell et al., 2005).

Combined Intoxication with Methylone and 5-MeO-MIPT

This case report suggests the emergence of substance intoxication and related mental disorders due to the combined use of psychoactive drugs, highlighting the clinical effects and challenges in diagnosing intoxications with novel psychoactive substances (Shimizu et al., 2007).

Patch Testing with the (Meth)acrylate Series

Over ten years of patch testing with 30 (meth)acrylates revealed a significant rate of allergic reactions, emphasizing the need for understanding sensitization capacities and exposure histories to these compounds in humans (Kanerva et al., 1997).

Polybrominated Diphenyl Ethers (PBDEs) in Young Humans

This study aimed to investigate exposure to polybrominated diphenyl ethers (PBDEs) in a young urban population in a developing country, finding unexpectedly high levels of PBDEs in children from an urban area, which may have significant implications for public health (Athanasiadou et al., 2007).

properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-5-7-14(13(11)3)8-15(9-17)16(19)18-12(2)10-20-4/h5-8,12H,10H2,1-4H3,(H,18,19)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMFXOGNPKARRH-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC(C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC(C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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